Risedronate sodium

Descripción general

Descripción

Risedronate Sodium, often referred to as Risedronic acid, is a bisphosphonate used to treat osteoporosis caused by menopause or steroid use . It is also used to treat Paget’s disease of bone . Risedronate Sodium functions by slowing down the cells which break down bone .

Synthesis Analysis

The synthesis of Risedronate Sodium involves several steps . It starts with the reaction of a compound LX-1 and methanol in a flask, followed by cooling and charging dry gaseous hydrochloric acid. The reaction product is then filtered and distilled to obtain LX-2 imide salt. This process is followed by several other steps involving different compounds and conditions, ultimately leading to the formation of Risedronate Sodium .Molecular Structure Analysis

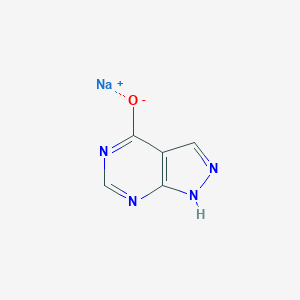

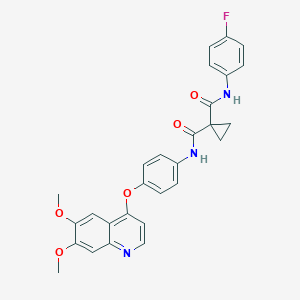

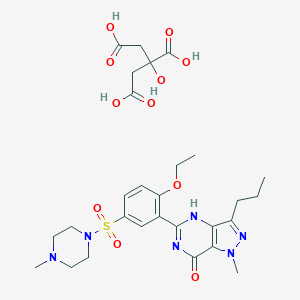

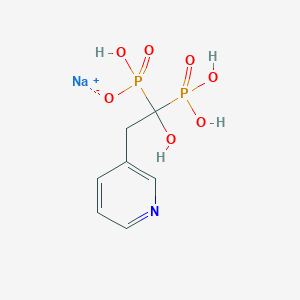

Risedronate Sodium has a chemical formula of C7H10NNaO7P2 and a molecular weight of 305.094 . It is a pyridinyl bisphosphonate .Chemical Reactions Analysis

Risedronate Sodium poses analytical challenges for reversed-phase high-performance liquid chromatography (HPLC) due to the presence of two polar phosphonate groups . The metal chelation property of Risedronate Sodium can cause poor peak shape and analyte recovery in systems that are not metal-free .Physical And Chemical Properties Analysis

Risedronate Sodium is a solid substance . It has a melting point of 252-262°C . It is a potent antiresorptive drug with high antifracture activity .Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Risedronate Sodium (RIS) is primarily used in the treatment of osteoporosis . It is a pyridinyl bisphosphonate that inhibits osteoclast-mediated bone resorption and modulates bone metabolism . It has an affinity for hydroxyapatite crystals in bone and acts as an antiresorptive agent .

Nanoparticle Formulation for Enhanced Bioavailability

RIS exhibits limited bioavailability and undesirable gastrointestinal effects when administered orally . To overcome these challenges, researchers have developed mPEG-coated nanoparticles loaded with RIS-HA-TCS for osteoporosis treatment . These nanoparticles exhibited 85.4 ± 2.21% drug entrapment efficiency, a particle size of 252.1 ± 2.44 nm, and a polydispersity index of 0.2 ± 0.01 .

Solvent Evaporation Technique for Nanoparticle Preparation

The solvent evaporation technique has been used to prepare RIS nanoparticles . This method enhances oral drug bioavailability, particularly for compounds with high water solubility and low intestinal permeability .

UV Spectrophotometric Methods for Estimation

Four simple, low-cost, sensitive, accurate, and direct spectrophotometric methods for RIS estimation have been developed . All methods were based on pyridinyl sensitivity for the UV light at 262 nm .

Treatment of Paget’s Disease

RIS is also used in bone disorders where excessive bone resorption is a problem, such as Paget’s disease of bone .

In Silico Activity Comparison

In silico activity comparison of RIS and RIS-HA-TCS for farnesyl pyrophosphate synthetase enzyme demonstrated a higher binding affinity for RIS .

Mecanismo De Acción

Target of Action

Risedronate sodium, a third-generation bisphosphonate, primarily targets osteoclasts, which are cells responsible for bone resorption . It also has an affinity for hydroxyapatite crystals in bone .

Mode of Action

Risedronate sodium acts as an antiresorptive agent . It binds to bone hydroxyapatite, which is a major component of bone mineral . When bone resorption occurs, it causes local acidification, releasing risedronate sodium, which is then taken into osteoclasts by fluid-phase endocytosis . By inhibiting osteoclast-mediated bone resorption, risedronate sodium modulates bone metabolism .

Biochemical Pathways

The biochemical pathway affected by risedronate sodium is the bone resorption process. This process is part of the bone remodeling cycle, which involves the breakdown of bone tissue by osteoclasts. By inhibiting osteoclast activity, risedronate sodium disrupts this cycle, leading to a decrease in bone resorption and an overall increase in bone mass .

Pharmacokinetics

Risedronate sodium exhibits very low plasma levels and high residence time in the body . Its oral bioavailability is less than 1%, and it must be administered fasting or via intravenous infusion . Once in the bloodstream, risedronate sodium quickly distributes to bone surfaces or is eliminated in urine . The half-life of risedronate sodium on bone surfaces is 3–5 weeks .

Result of Action

The primary result of risedronate sodium’s action is the prevention of bone resorption, leading to an increase in bone mass and density . This can help in the treatment of conditions like osteoporosis and Paget’s disease, which are characterized by decreased bone mass and increased risk of fractures .

Action Environment

The action of risedronate sodium can be influenced by various environmental factors. For instance, the presence of food in the stomach can significantly reduce the absorption of risedronate sodium, which is why it is recommended to be taken on an empty stomach . Furthermore, certain drug-drug interactions may also affect the efficacy of risedronate sodium. Therefore, it is crucial to consider these factors when administering risedronate sodium.

Safety and Hazards

Propiedades

IUPAC Name |

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFDPXKCEWYIAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105462-24-6 (Parent) | |

| Record name | Risedronate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20924178 | |

| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Risedronate sodium | |

CAS RN |

115436-72-1, 122458-82-6 | |

| Record name | Risedronate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NE 58095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Risedronate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISEDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Risedronate sodium?

A1: Risedronate sodium is a pyridinyl bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly at sites of active bone resorption. [, ] This binding interferes with the action of osteoclasts, the cells responsible for bone resorption. [, ]

Q2: How does Risedronate sodium affect osteoclasts?

A2: While the precise mechanism is not fully elucidated, Risedronate sodium is thought to induce apoptosis (programmed cell death) in osteoclasts, thereby reducing their number and activity. [, ] Additionally, it may also directly inhibit osteoclast function by interfering with essential cellular processes required for bone resorption. [, ]

Q3: What are the downstream effects of Risedronate sodium's action on bone?

A3: By inhibiting osteoclast activity, Risedronate sodium shifts the balance of bone remodeling towards bone formation, leading to increased bone mineral density and reduced risk of fractures. [, , , , ]

Q4: What is the molecular formula and weight of Risedronate sodium?

A4: Risedronate sodium has a molecular formula of C11H14NO7P2Na and a molecular weight of 351.16 g/mol. []

Q5: What spectroscopic techniques have been used to characterize the structure of Risedronate sodium?

A5: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) have been employed to elucidate the structure of Risedronate sodium. [] These techniques provide information about the functional groups present in the molecule and their connectivity. []

Q6: Is Risedronate sodium compatible with food thickeners?

A6: Studies have shown that Risedronate sodium tablets exhibit compatibility with five commercially available food thickeners for up to 24 hours. [] This finding suggests that these thickeners do not significantly affect the stability or dissolution of the drug.

Q7: Has the stability of Risedronate sodium been investigated in different formulations?

A7: Yes, research has explored the stability of Risedronate sodium in various formulations, including tablets and microspheres. [, , , ] These studies aim to identify formulations that provide optimal stability under various storage conditions.

Q8: What is the bioavailability of Risedronate sodium after oral administration?

A8: Risedronate sodium exhibits low oral bioavailability, estimated to be less than 0.63%, primarily due to its poor permeability across the gastrointestinal tract. [, ]

Q9: How is Risedronate sodium absorbed and distributed in the body?

A9: Risedronate sodium is poorly absorbed from the gastrointestinal tract, with absorption estimated to occur primarily in the upper small intestine. [, ] Once absorbed, it is rapidly distributed to bone, with minimal distribution to other tissues. []

Q10: What is the primary route of elimination for Risedronate sodium?

A10: Risedronate sodium is primarily eliminated unchanged in the urine, with a smaller fraction excreted in the feces. []

Q11: What in vitro models have been used to study the effects of Risedronate sodium?

A11: Canine (D-17) and human (U-2 OS) osteosarcoma cell lines have been used as in vitro models to investigate the cytotoxic effects of Risedronate sodium alone and in combination with other anticancer agents. [, ]

Q12: What animal models have been employed to evaluate the efficacy of Risedronate sodium?

A12: Rodent models of osteoporosis, including ovariectomized rats, have been widely used to assess the effects of Risedronate sodium on bone mineral density, bone turnover markers, and fracture risk. [, , , , ]

Q13: What are the key findings from clinical trials investigating Risedronate sodium in postmenopausal osteoporosis?

A13: Clinical trials have demonstrated that Risedronate sodium effectively increases bone mineral density in the lumbar spine and hip, reduces bone turnover markers, and lowers the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. [, , , , , , , , ]

Q14: What analytical techniques are commonly used for the quantification of Risedronate sodium in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and mass spectrometry (MS), is widely employed for the sensitive and specific quantification of Risedronate sodium in biological matrices, such as plasma and urine. [, , , ]

Q15: Have any chemiluminescence-based methods been developed for Risedronate sodium determination?

A15: Yes, a chemiluminescence method based on the enhancement effect of Risedronate sodium on the cerium(IV)-Ru(bpy)32+ system has been reported for its determination. [] This method offers a sensitive alternative for Risedronate sodium analysis.

Q16: What factors influence the dissolution rate of Risedronate sodium tablets?

A16: The dissolution rate of Risedronate sodium tablets can be affected by factors such as the formulation composition, manufacturing process, and the dissolution medium used (e.g., pH, ionic strength). [, ]

Q17: How does the dissolution rate of Risedronate sodium tablets relate to its bioavailability?

A17: As a poorly permeable drug, the dissolution rate of Risedronate sodium tablets plays a crucial role in its absorption and overall bioavailability. [, ] Faster dissolution rates generally lead to improved absorption and higher bioavailability.

Q18: Have any novel drug delivery systems been explored for Risedronate sodium?

A18: Research has investigated various drug delivery systems for Risedronate sodium, including mucoadhesive films, microspheres, and nanoparticles. [, , , ] These systems aim to enhance drug solubility, permeability, and/or target drug delivery to bone tissue, ultimately improving its therapeutic efficacy.

Q19: What are the potential advantages of using chitosan nanoparticles for oral delivery of Risedronate sodium?

A19: Chitosan nanoparticles have shown promise in enhancing the oral bioavailability of Risedronate sodium. [] Chitosan, a biocompatible and biodegradable polymer, can improve drug solubility, protect it from degradation in the gastrointestinal tract, and enhance its permeation across the intestinal epithelium. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.